4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine
Description
Properties
IUPAC Name |
4-chloro-6-(2,4-dichlorophenyl)sulfanyl-3-phenylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3N2S/c17-11-6-7-14(12(18)8-11)22-15-9-13(19)16(21-20-15)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDQGOLOQJXJOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2Cl)SC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiolation of Chloropyridazine Intermediates
The core pyridazine scaffold is typically functionalized via nucleophilic aromatic substitution (SNAr). A precursor such as 3-phenyl-4,6-dichloropyridazine undergoes selective displacement of the 6-chloro substituent by 2,4-dichlorobenzenethiol under basic conditions. This reaction is facilitated by polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C), achieving moderate yields (45–60%). Steric hindrance from the 3-phenyl group necessitates prolonged reaction times (12–24 hours) to ensure complete conversion.
Regioselective Chlorination Strategies
The 4-chloro substituent is introduced via directed ortho-metalation (DoM) of 3-phenylpyridazine followed by quenching with hexachloroethane. Alternatively, chlorination using phosphorus oxychloride (POCl3) in the presence of catalytic N,N-dimethylaniline selectively targets the 4-position, avoiding over-chlorination. This step requires meticulous temperature control (0–5°C) to suppress side reactions, yielding 4-chloro-3-phenylpyridazine in 70–85% purity.
Transition Metal-Catalyzed Coupling Methods
Suzuki-Miyaura Cross-Coupling for Sulfanyl Group Installation
Palladium-catalyzed coupling between 4-chloro-6-iodo-3-phenylpyridazine and 2,4-dichlorophenylsulfanylboronic acid offers a regioselective route. Optimized conditions employ Pd(PPh3)4 (5 mol%), potassium carbonate (K2CO3), and a 1,4-dioxane/water solvent system at 80°C. This method achieves higher yields (75–82%) compared to SNAr, with reduced byproduct formation. Table 1 summarizes key catalytic parameters.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 80 | 82 |
| PdCl2(dppf) | Cs2CO3 | Toluene/H2O | 100 | 68 |
| Pd(OAc)2/XPhos | K3PO4 | THF/H2O | 60 | 74 |
Copper-Mediated C–S Bond Formation
Copper(I) thiophene-2-carboxylate (CuTC) catalyzes the coupling of 4-chloro-6-bromo-3-phenylpyridazine with 2,4-dichlorobenzenethiol in dimethyl sulfoxide (DMSO) at 120°C. This ligand-free approach provides a cost-effective alternative, yielding 65–70% product with >95% purity. However, scalability is limited by copper residue removal during workup.
Alternative Synthetic Pathways and Mechanistic Insights
Radical Thiol-Ene Reactions
Photoinitiated thiol-ene coupling between 4-chloro-6-vinyl-3-phenylpyridazine and 2,4-dichlorobenzenethiol under UV light (365 nm) offers a metal-free route. Using 2,2-dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator in tetrahydrofuran (THF), this method achieves 55–60% conversion but suffers from competing polymerization side reactions.
Solid-Phase Synthesis for High-Throughput Production
Immobilization of 3-phenylpyridazine on Wang resin enables iterative functionalization via chlorination and thiolation steps. Cleavage with trifluoroacetic acid (TFA) yields the target compound with 85–90% purity, suitable for combinatorial library synthesis.
Purification and Crystallization Techniques
Solvent-Dependent Recrystallization
The crude product is purified via recrystallization from acetonitrile or ethyl acetate/hexane mixtures. Acetonitrile affords needle-like crystals with a melting point of 168–170°C, while ethyl acetate yields rhombic crystals with improved solubility profiles.
Chromatographic Resolution
Silica gel chromatography using a hexane/ethyl acetate gradient (4:1 to 2:1) effectively separates regioisomeric byproducts. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase confirms >99% purity.
Stability and Degradation Pathways
Thermal Decomposition Analysis
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with major mass loss events at 250°C (cleavage of the sulfanyl group) and 320°C (pyridazine ring degradation).
Hydrolytic Susceptibility
The sulfanyl linkage undergoes hydrolysis in alkaline aqueous solutions (pH > 10), forming 4-chloro-3-phenylpyridazine-6-ol and 2,4-dichlorobenzenesulfinic acid as degradation products. Stabilization with antioxidants like butylated hydroxytoluene (BHT) extends shelf life under ambient conditions.
Comparative Analysis of Synthetic Methods
Table 2: Merits and Limitations of Preparation Strategies
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| SNAr | 45–60 | 85–90 | Moderate | High |
| Suzuki-Miyaura | 75–82 | 95–99 | High | Moderate |
| Copper-Mediated | 65–70 | 95 | Low | High |
| Radical Thiol-Ene | 55–60 | 80–85 | Low | Moderate |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfur atom in the sulfanyl group can be oxidized to sulfoxides or sulfones, and reduced back to the sulfide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with nucleophiles replacing the chloro groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the compound with the sulfanyl group intact.
Scientific Research Applications
4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Pyridazine Derivatives
Structural Analogues from
The closest structural analogs are derived from pyridazine scaffolds with sulfanyl and chlorophenyl substituents:
Key Observations :
- The direct sulfanyl linkage in the target compound (vs.
- The 2,4-dichlorophenyl group contributes to higher lipophilicity (logP ~4.2 estimated) compared to analogs with single chloro or non-chlorinated aryl groups .
Comparison with Pyrazole and Organophosphate Derivatives
and highlight structurally distinct but functionally relevant compounds:
Pyrazole Derivatives ()
Example: 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Core structure : Pyrazole ring (two adjacent nitrogen atoms) vs. pyridazine.
- Functional groups : Trifluoromethyl (-CF3) and aldehyde (-CHO) groups confer distinct reactivity.
- Bioactivity : Pyrazoles are often explored as enzyme inhibitors (e.g., COX-2), whereas pyridazines may target different pathways .
Organophosphates ()
Example: Chlorfenvinfos (Diethyl 1-(2,4-dichlorophenyl)-2-chlorovinyl phosphate)
Research Findings and Implications
Electronic and Steric Effects
- Steric hindrance from the 3-phenyl group may limit rotational freedom, favoring rigid conformations that improve selectivity .
Biological Activity
4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H10Cl2N2S
- Molecular Weight : 325.21 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its effects against various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several pathogenic microorganisms. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 8 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. A study evaluated its cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The results are summarized in the following table:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 12.5 |
| A549 (lung cancer) | 15.0 |
| HeLa (cervical cancer) | 10.0 |
The compound demonstrated significant cytotoxicity, indicating potential as an anticancer agent.
The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary studies suggest that it may exert its effects through the following pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial and cancer cell metabolism.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to cell death.
- Disruption of Membrane Integrity : Its lipophilic nature allows it to interact with cell membranes, potentially disrupting their integrity and function.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various applications:
-
Case Study on Antimicrobial Efficacy :
- A clinical trial investigated the use of this compound in treating skin infections caused by Staphylococcus aureus. Patients treated with a topical formulation showed a significant reduction in infection rates compared to placebo groups.
-
Case Study on Anticancer Properties :
- In vitro studies using MCF-7 breast cancer cells demonstrated that treatment with the compound led to a marked decrease in cell proliferation and increased apoptosis markers, suggesting its potential for further development as an anticancer therapeutic.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine, and how can reaction conditions be controlled to improve yield?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution at the pyridazine core, followed by sulfanyl group introduction via thiol-chlorobenzyl coupling. Key steps include:
- Cyclization of pyridazine precursors under reflux with dehydrating agents (e.g., POCl₃) .
- Thiol-ether bond formation using 2,4-dichlorobenzenethiol under inert conditions (N₂ atmosphere) to prevent oxidation .
- Optimization : Temperature (80–120°C), solvent choice (DMF or ethanol), and catalysts (e.g., Pd/C for coupling reactions) significantly impact yield. Monitor intermediates via TLC and confirm purity via HPLC (>95%) .
Q. How can researchers characterize this compound’s structure and purity?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for phenyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 434.98) .
- XRD : Single-crystal X-ray diffraction to resolve stereoelectronic effects of the dichlorophenyl-sulfanyl group .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous pyridazine derivatives?
- Case Study : For example, conflicting antimicrobial IC₅₀ values may arise from assay conditions (e.g., bacterial strain variability, nutrient media).
- Method : Standardize assays using CLSI guidelines. Perform dose-response curves in triplicate. Compare with controls like sulfonamide derivatives (e.g., MIC = 2–8 µg/mL) .
- Data Analysis : Use statistical tools (e.g., ANOVA) to assess significance. Reconcile discrepancies by testing under identical conditions .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s antitumor potential?
- Approach :
- Substituent Variation : Modify the 2,4-dichlorophenyl group to electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups. Assess cytotoxicity against HeLa or MCF-7 cells .
- Core Modifications : Replace pyridazine with triazolo-pyridazine to enhance binding to kinase targets (e.g., IC₅₀ improvement from 10 µM to 0.5 µM) .
- Tools : Molecular docking (AutoDock Vina) to predict interactions with EGFR or VEGFR-2 .
Q. What computational methods predict the metabolic stability of this compound?
- Protocol :
- In Silico ADMET : Use SwissADME to estimate bioavailability (e.g., Lipinski violations) and CYP450 metabolism .
- Degradation Pathways : Simulate oxidative stress (e.g., sulfoxide formation via CYP3A4) and hydrolytic cleavage of the sulfanyl bond .
Methodological Challenges
Q. How to address low solubility in aqueous buffers during in vitro assays?
- Solutions :
- Use co-solvents (e.g., DMSO ≤1% v/v) with surfactant (Tween-80) to stabilize colloidal dispersions .
- Derivatize with polar groups (e.g., -SO₃H) while retaining bioactivity .
Q. What in vitro models best predict in vivo neuroprotective effects?
- Models :
- Primary cortical neurons exposed to glutamate-induced excitotoxicity. Measure viability via MTT assay .
- SH-SY5Y cells for mitochondrial membrane potential (ΔΨm) analysis using JC-1 dye .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
